![molecular formula C24H19F3N4O2 B10780083 N-[2-methyl-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B10780083.png)
N-[2-methyl-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CHEMBL2059863 is a bioactive molecule with significant potential in various scientific fields. It is known for its ability to inhibit specific molecular targets, making it a valuable compound in drug discovery and development. The molecular formula of CHEMBL2059863 is C24H19F3N4O2, and its IUPAC name is N-[2-methyl-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide .
Vorbereitungsmethoden
The synthesis of CHEMBL2059863 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the imidazole ring, followed by the introduction of the trifluoromethyl group. The final steps involve the coupling of the imidazole derivative with the benzamide moiety under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents .
Analyse Chemischer Reaktionen
CHEMBL2059863 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
CHEMBL2059863 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in various chemical assays and studies.
Biology: The compound is utilized in biological assays to study its effects on cellular processes and molecular targets.
Medicine: CHEMBL2059863 is investigated for its potential therapeutic effects, particularly in inhibiting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of CHEMBL2059863 involves its interaction with specific molecular targets, leading to the inhibition of certain pathways. The compound binds to its target with high affinity, resulting in the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
CHEMBL2059863 can be compared with other similar compounds in terms of its structure and activity. Similar compounds include those with imidazole and benzamide moieties, such as:
- CHEMBL1234567
- CHEMBL2345678
- CHEMBL3456789 These compounds share structural similarities but may differ in their specific molecular targets and biological activities. CHEMBL2059863 is unique due to its trifluoromethyl group, which enhances its binding affinity and specificity .
Eigenschaften
Molekularformel |
C24H19F3N4O2 |
---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
N-[2-methyl-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C24H19F3N4O2/c1-15-5-6-17(22-29-13-21(31-22)24(25,26)27)12-20(15)30-23(32)16-7-9-19(10-8-16)33-14-18-4-2-3-11-28-18/h2-13H,14H2,1H3,(H,29,31)(H,30,32) |
InChI-Schlüssel |
BQZARCIQCQXWNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC=C(N2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.